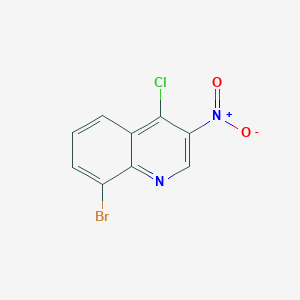

8-Bromo-4-chloro-3-nitroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-4-chloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4BrClN2O2 and a molecular weight of 287.5 . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Bromo-4-chloro-3-nitroquinoline, has been a subject of interest in organic and pharmaceutical chemistry . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of 8-Bromo-4-chloro-3-nitroquinoline is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H4BrClN2O2/c10-6-3-1-2-5-8 (11)7 (13 (14)15)4-12-9 (5)6/h1-4H .Physical And Chemical Properties Analysis

8-Bromo-4-chloro-3-nitroquinoline is a solid substance . The exact density, boiling point, and melting point of this compound are not available in the retrieved sources .Applications De Recherche Scientifique

8-Bromo-4-chloro-3-nitroquinoline

is a chemical compound with the molecular formula C9H4BrClN2O2 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Application : Quinoline motifs, which include 8-Bromo-4-chloro-3-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Methods of Application : This involves synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- Results : Quinoline derivatives have shown medicinal importance such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

- Application : Bicyclic sulfonamide compounds derived from 7-Bromo-4-chloro-3-nitroquinoline serve as potent inhibitors of voltage-gated sodium channels, specifically Nav1.7 .

- Methods of Application : This involves the synthesis of bicyclic sulfonamide compounds derived from 7-Bromo-4-chloro-3-nitroquinoline .

- Results : These compounds hold significant promise in the treatment of various disorders associated with sodium channel dysregulation, particularly pain disorders .

- Application : 7-bromo-4-chloro-3-nitroquinoline plays an important role in the synthesis of imidazoquinolines derivatives .

- Methods of Application : This involves the preparation of immunoconjugate derivatives for use as HER2 modulators .

- Results : Compound 33, the most potent synthesized compound, showed excellent mPGES-1 inhibition (IC50 = 9.1 nM) with high selectivity (>1000-fold) over both COX-1 and COX-2 .

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmaceutical Synthesis

Scientific Field: Medicinal Chemistry

- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- Methods of Application : This involves various synthesis protocols for the construction of quinoline and its analogs, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .

- Results : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

- Application : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Methods of Application : This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- Results : Quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities within the period from 2011 till 2021 .

- Application : 7-Bromo-4-chloro-3-nitroquinoline is crucial in pharmaceutical synthesis applications, serving as a key component in the development of NLRP3 modulators and sodium channel inhibitors .

- Methods of Application : This involves the synthesis of NLRP3 modulators and sodium channel inhibitors derived from 7-Bromo-4-chloro-3-nitroquinoline .

- Results : Derived compounds show promise in treating proliferative disorders like cancer and pain disorders .

Scientific Field: Synthetic Organic Chemistry

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmaceutical Synthesis

- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- Methods of Application : This involves various synthesis protocols for the construction of quinoline and its analogs, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .

- Results : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

- Application : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Methods of Application : This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- Results : Quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities within the period from 2011 till 2021 .

- Application : 7-Bromo-4-chloro-3-nitroquinoline is crucial in pharmaceutical synthesis applications, serving as a key component in the development of NLRP3 modulators and sodium channel inhibitors .

- Methods of Application : This involves the synthesis of NLRP3 modulators and sodium channel inhibitors derived from 7-Bromo-4-chloro-3-nitroquinoline .

- Results : Derived compounds show promise in treating proliferative disorders like cancer and pain disorders .

Scientific Field: Synthetic Organic Chemistry

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmaceutical Synthesis

Safety And Hazards

Orientations Futures

The future directions for 8-Bromo-4-chloro-3-nitroquinoline involve its potential use in the synthesis of drug candidates with dual modes of action, overcoming toxicity, and resistance . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives are also highlighted to explore the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds .

Propriétés

IUPAC Name |

8-bromo-4-chloro-3-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUWHFXFGJZPRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-chloro-3-nitroquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)

![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)

![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)

![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2385151.png)

![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)